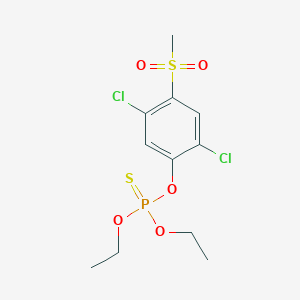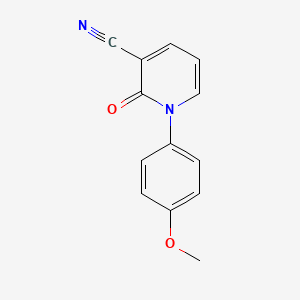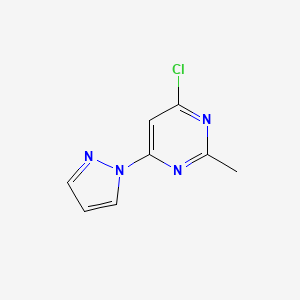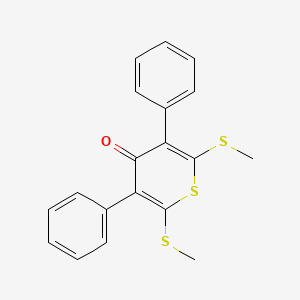
Chlorthiophos sulfone
説明
Chlorthiophos sulfone is an analytical standard and reference material . It is also known as Thiophosphoric acid O- [2,5-dichloro-4- (methylsulfonyl)phenyl] O,O-diethyl ester .
Molecular Structure Analysis
The molecular formula of Chlorthiophos sulfone is C11H15Cl2O5PS2 . The SMILES string representation is ClC1=C(OP(OCC)(OCC)=S)C=C(Cl)C(S(=O)©=O)=C1 .Chemical Reactions Analysis
While specific chemical reactions involving Chlorthiophos sulfone are not detailed in the search results, sulfones are known to participate in various chemical processes. They can display electrophilic, nucleophilic, or even radical character depending on the reaction conditions .Physical And Chemical Properties Analysis
Chlorthiophos sulfone is a crystalline substance that is colorless . It has a melting range of 72 - 76 °C . Other physical and chemical properties such as density, boiling point, and solubility in water are not available .科学的研究の応用
Electronic Transport in Poly(Azomethine Sulfone)s
A study by Rusu et al. (2007) explored the electronic transport mechanisms in thin films of poly(azomethine sulfone)s. These polymers were prepared by reacting bis(4-chlorophenyl)sulfone with bisphenols and exhibited typical semiconducting properties. The research provided insights into the correlations between these properties and the chemical structures of the polymers.
Oxidation of Organophosphate Pesticides
Kamel et al. (2009) investigated the oxidation of organophosphate pesticides in chlorinated water, including the formation of stable sulfone oxons from compounds like phorate and disulfoton (Kamel et al., 2009). This research is crucial for understanding the chemical transformations that these pesticides undergo during water treatment processes.
Biomonitoring of Organophosphorus Pesticides
Barr and Angerer (2006) presented an overview of biomonitoring data for organophosphorus pesticides, such as chlorpyrifos and malathion. They highlighted the complexities in interpreting these data due to the potential overestimation of exposure from environmental degradates (Barr & Angerer, 2006).
Effects on Sulfate Assimilation and Elemental Composition in Plants
A study by Parween et al. (2016) explored the impact of chlorpyrifos on sulfate assimilation and macro elemental composition in mung bean plants. They found significant changes in sulfur-containing amino acids and other elements, suggesting the effects of chlorpyrifos on plant metabolism (Parween et al., 2016).
NMR Characteristics and Reactivity of Phosphorothiolate Sulfoxides and Sulfones
Wu, Toia, and Casida (1992) detailed the NMR characteristics and reactivity of phosphorothiolate sulfoxides and sulfones, which are relevant in the study of pesticide bioactivation and degradation (Wu, Toia, & Casida, 1992).
Protective Effects of Amifostine and its Analogues
Bhattacharya et al. (2001) researched the protective effects of amifostine and its analogues against sulfur mustard toxicity, highlighting the potential therapeutic applications of these compounds (Bhattacharya et al., 2001).
Safety of Perfluorooctane Sulfonate Alternatives
Chu et al. (2019) studied the safety of perfluorooctane sulfonate alternatives in relation to reproductive toxicants, providing critical insights into their impact on human health (Chu et al., 2019).
将来の方向性
While specific future directions for Chlorthiophos sulfone are not mentioned in the search results, there is ongoing research in the field of sulfone synthesis. This includes the development of more sustainable methods and the exploration of new procedures based on the selective functionalization of C-H bonds and the fixation of sulfur dioxide .
特性
IUPAC Name |
(2,5-dichloro-4-methylsulfonylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2O5PS2/c1-4-16-19(20,17-5-2)18-10-6-9(13)11(7-8(10)12)21(3,14)15/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRACNRRCIRJDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)S(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2O5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50948807 | |
| Record name | O-[2,5-Dichloro-4-(methanesulfonyl)phenyl] O,O-diethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50948807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorthiophos sulfone | |
CAS RN |
25900-20-3 | |
| Record name | Chlorthiophos sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025900203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-[2,5-Dichloro-4-(methanesulfonyl)phenyl] O,O-diethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50948807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B1604438.png)






![5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1604448.png)
